REACTION_CXSMILES
|
C1(=O)[N:5]([CH2:6][C:7]2[N:8]=[CH:9][N:10]3[CH:14]=[CH:13][S:12][C:11]=23)C(=O)C2=CC=CC=C12.NN>>[NH2:5][CH2:6][C:7]1[N:8]=[CH:9][N:10]2[CH:14]=[CH:13][S:12][C:11]=12
|
Name
|
7-(phthalimido)methylimidazo[5,1-b]thiazole
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Quantity
|
0.379 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CC=1N=CN3C1SC=C3)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0.063 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the resulting crystalline products were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
After the filtrate was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
a small amount of dichloromethane was added
|
Type
|
CUSTOM
|
Details
|
insolubles were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1N=CN2C1SC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |